Lactosyl Maprotiline-d5
描述
Lactosyl Maprotiline-d5 is a deuterium-labeled derivative of Maprotiline, a tetracyclic antidepressant used for major depressive disorders. Its molecular formula is C₃₂H₃₈D₅NO₁₀, with a molecular weight of 606.72 g/mol . The compound features a lactosyl (galactose-glucose) moiety conjugated to the Maprotiline backbone, enhancing its hydrophilicity compared to non-glycosylated analogs. It is utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolomic studies to improve analytical precision .
属性
分子式 |
C₃₂H₃₈D₅NO₁₀ |
|---|---|
分子量 |
606.72 |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Maprotiline Derivatives
Maprotiline-d5 Hydrochloride (PA STI 057740)
- Molecular Formula : C₂₀H₁₉D₅ClN
- Molecular Weight : 318.90 g/mol
- Key Differences: Lacks the lactosyl group, resulting in reduced polarity and water solubility. Primarily used for quantifying parent Maprotiline in biological matrices, whereas Lactosyl Maprotiline-d5 tracks glycosylated metabolites .
Maprotiline Hydrochloride (M0206000)
- Molecular Formula : C₂₀H₂₃N·HCl
- Molecular Weight: 277.41 g/mol (non-deuterated)
- Key Differences: No isotopic labeling or glycosylation, limiting its utility in advanced mass spectrometry studies. Shorter metabolic half-life due to rapid hepatic clearance of the non-polar structure .
Lactosyl-Containing Compounds
Lactosyl Ceramide
- Structure : Galactose-glucose bound to ceramide (a sphingolipid).
- Function : Serves as a receptor for pathogens like Cryptococcus neoformans and Candida albicans .
- Comparison with this compound :
- Both share the lactosyl motif, but this compound replaces ceramide with a tricyclic antidepressant backbone.
- Lactosyl ceramide exhibits 5- to 10-fold reduced binding affinity for thrombospondin and von Willebrand factor compared to galactosyl ceramide sulfate due to steric hindrance from the additional glucose . This suggests the lactosyl group in this compound may similarly influence target engagement.
Lactosyl Sulfatide
- Structure : Lactosyl ceramide with a sulfate group.
- Binding Affinity : Shows 2- to 11-fold weaker binding to N-acetylgalactosamine-terminated ligands compared to unsulfated analogs .
- Relevance : Highlights the impact of chemical modifications (e.g., sulfation, glycosylation) on bioactivity, a critical consideration for this compound's design.
Glycoconjugated Pharmaceuticals
Lactosyl Carbamates (Bioconjugate Chemistry Study)
- Structure : Lactose conjugated to carbamate scaffolds.
- Activity : Exhibits >10-fold higher inhibitory potency against galectins (proteins involved in inflammation and cancer) compared to free lactose, with efficacy dependent on scaffold geometry .
- Comparison: this compound’s lactosyl group may similarly enhance binding to lectins or serum proteins, altering its distribution and efficacy relative to non-glycosylated Maprotiline.
Analytical Performance
Research Findings and Implications
- Pharmacokinetics : The lactosyl group in this compound likely reduces blood-brain barrier penetration compared to Maprotiline-d5 HCl, redirecting its action to peripheral tissues .
- Stability : Glycosylation may protect against oxidative metabolism, extending half-life in vivo .
- Binding Specificity : Analogous to lactosyl ceramide’s role in microbial adhesion, this compound could interact with lectins or serum proteins, necessitating further binding assays .
常见问题
Q. What are the critical considerations in designing synthetic pathways for Lactosyl Maprotiline-d5?
The synthesis of lactosyl derivatives requires stereoselective production of activated lactosyl carbonates from anomerically unprotected lactose. Key steps include coupling these carbonates to amino-substituted scaffolds (e.g., amines) under controlled pH and temperature to form carbamate linkages. Reaction purity must be validated via TLC and HPLC, with optimization for yield (e.g., avoiding side products like diethylammonium chloride) .
Q. Which biochemical assays are most suitable for initial screening of this compound’s inhibitory activity?
Solid-phase binding assays using immobilized glycoproteins (e.g., LacBSA) are recommended for quantifying inhibitory potency against galectins or plant lectins. Measure IC50 values with valence-corrected comparisons to free lactose. Include cell-based assays (e.g., tumor cell binding inhibition) to confirm bioactivity in physiological contexts .
Q. How should researchers validate the structural integrity of synthesized this compound?
Use NMR (¹H/¹³C) to confirm carbamate linkage formation and spacer length (e.g., butene diol). Mass spectrometry ensures molecular weight accuracy. Purity assessments via reverse-phase HPLC with UV detection at 210 nm are critical, referencing pharmacopeial standards for related compounds (e.g., lactitol) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and cellular assay data for this compound?
Discrepancies often arise from matrix effects (e.g., glycan branching in cell-surface receptors). Address this by:
- Performing dose-response curves across multiple cell lines.
- Validating target engagement via competitive fluorescence polarization assays.
- Comparing results to structurally analogous compounds (e.g., thiourea-linked calixarene derivatives) .
Q. What experimental strategies improve selectivity of this compound across lectin families?
Selectivity is influenced by spacer length and scaffold geometry. For example:
- Introduce butene diol linkers to modulate lactose spacing (optimal for galectin-3 vs. VAA lectin).
- Test inhibitory activity against a panel of lectins (e.g., galectins-1, -3, -4, and plant toxins) using SPR or ITC to quantify binding kinetics.
- Prioritize compounds showing >10-fold selectivity in valence-corrected assays .
Q. How should researchers design multi-lectin inhibition studies to assess cross-reactivity?
Use a tiered approach:
- Primary screen: High-throughput glycan microarrays with diverse lectin panels.
- Secondary validation: Surface plasmon resonance (SPR) for kinetic analysis (ka, kd).
- Tertiary analysis: X-ray crystallography or cryo-EM to map binding interfaces. Cross-reference results with structural databases (e.g., PDB) to identify conserved vs. unique interaction motifs .
Q. What methodologies address low reproducibility in this compound’s inhibitory potency?
Standardize protocols for:
- Lectin preparation (e.g., affinity-tagged recombinant proteins).
- Assay buffers (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Data normalization to internal controls (e.g., free lactose as a baseline). Report results using MIRROR guidelines (Minimum Information for Reporting Reproducibility) .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-response data for this compound?
Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 with 95% confidence intervals and Hill slopes. For non-linear responses, apply ANOVA with post-hoc Tukey tests to compare scaffold variants .
Q. What criteria distinguish artifactual inhibition from true lectin-blocking activity?
- Negative controls: Include lactose-free scaffolds and heat-inactivated lectins.
- Orthogonal assays: Confirm activity via fluorescence quenching or ITC.
- Cellular toxicity controls: Use MTT assays to rule out nonspecific cytotoxicity .
Ethical & Reporting Standards
Q. How to ensure compliance with ethical guidelines in lectin-blocking studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
